ssPalmO-Phe

Description

Properties

Molecular Formula |

C70H112N2O8S2 |

|---|---|

Molecular Weight |

1173.8 g/mol |

IUPAC Name |

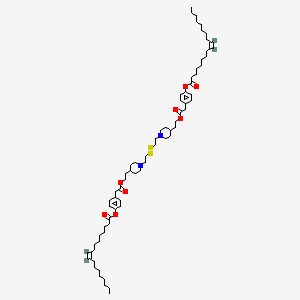

[4-[2-[2-[1-[2-[2-[4-[2-[2-[4-[(Z)-octadec-9-enoyl]oxyphenyl]acetyl]oxyethyl]piperidin-1-yl]ethyldisulfanyl]ethyl]piperidin-4-yl]ethoxy]-2-oxoethyl]phenyl] (Z)-octadec-9-enoate |

InChI |

InChI=1S/C70H112N2O8S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-67(73)79-65-39-35-63(36-40-65)59-69(75)77-55-47-61-43-49-71(50-44-61)53-57-81-82-58-54-72-51-45-62(46-52-72)48-56-78-70(76)60-64-37-41-66(42-38-64)80-68(74)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,35-42,61-62H,3-16,21-34,43-60H2,1-2H3/b19-17-,20-18- |

InChI Key |

VEBQYSNFOGTNHW-CLFAGFIQSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC1=CC=C(C=C1)CC(=O)OCCC2CCN(CC2)CCSSCCN3CCC(CC3)CCOC(=O)CC4=CC=C(C=C4)OC(=O)CCCCCCC/C=C\CCCCCCCC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC1=CC=C(C=C1)CC(=O)OCCC2CCN(CC2)CCSSCCN3CCC(CC3)CCOC(=O)CC4=CC=C(C=C4)OC(=O)CCCCCCCC=CCCCCCCCC |

Origin of Product |

United States |

Synthetic Methodologies and Structural Design Principles of Sspalmo Phe

Rational Design Strategies for Intracellular Environment Responsiveness

Redox-Responsiveness of Disulfide Bonds for Cytosolic Release

The efficacy of nucleic acid delivery systems is critically dependent on their ability to release their payload in the target cellular compartment. ssPalmO-Phe leverages the distinct redox environments within a cell to achieve precisely this goal. The intracellular milieu, particularly the cytoplasm, is characterized by a significantly higher concentration of reducing agents compared to the extracellular space libretexts.orgwikipedia.orgmdpi.com. Glutathione (B108866) (GSH), a ubiquitous intracellular tripeptide thiol, is a primary mediator of this reducing environment libretexts.orgmdpi.com.

The core of ssPalmO-Phe's redox-responsive mechanism lies in its disulfide bond (-S-S-) linkage researchgate.netresearchgate.net. Disulfide bonds are generally unstable in the reducing conditions found within the cytosol, readily undergoing cleavage through thiol-disulfide exchange reactions with GSH libretexts.orgwikipedia.orgmdpi.comresearchgate.netd-nb.infosemanticscholar.orgresearchgate.netresearchgate.net. Upon cellular uptake and subsequent entry into the cytoplasm, the ssPalmO-Phe lipid nanoparticle (LNP) is exposed to elevated levels of GSH. This interaction triggers the cleavage of the disulfide bond, generating free thiol (-SH) groups researchgate.netresearchgate.netsemanticscholar.org.

These newly formed thiol groups are then concentrated within the particle due to hydrophobic interactions, a phenomenon described as "Hydrolysis accelerated by intra-Particle Enrichment of Reactant" (HyPER) researchgate.netsemanticscholar.orgresearchgate.netresearchgate.net. The high local concentration of thiols facilitates a nucleophilic attack on the phenyl ester linker, which is a key component of ssPalmO-Phe's self-degradable design researchgate.netsemanticscholar.orgresearchgate.netresearchgate.net. This triggered cascade leads to the disassembly of the LNP structure, thereby facilitating the efficient release of the encapsulated nucleic acid cargo into the cytoplasm mdpi.comresearchgate.netresearchgate.netsemanticscholar.orgresearchgate.netresearchgate.net. This controlled degradation ensures that the therapeutic payload is delivered to its site of action, maximizing its potential efficacy.

Derivatization Strategies for Tunable Research Applications

The ssPalm family of materials represents a versatile platform for nucleic acid delivery, with derivatization strategies employed to tailor their properties for specific research objectives researchgate.netnih.govjst.go.jp. These modifications are crucial for optimizing various aspects of the delivery process, including enhancing endosomal escape, controlling the kinetics of cargo release, and modulating cellular responses researchgate.netnih.govjst.go.jp.

Modification of Hydrophobic Scaffolds (e.g., ssPalmE-Phe vs. ssPalmO-Phe)

A critical aspect of ssPalm derivatization involves the modification of its hydrophobic scaffolds, which significantly influences the material's biological activity and delivery performance. ssPalmO-Phe and ssPalmE-Phe serve as prime examples of this strategy, differing primarily in their hydrophobic tail structures.

ssPalmO-Phe: This derivative features an oleic acid moiety as its hydrophobic scaffold nih.govjst.go.jp. Oleic acid, a common monounsaturated fatty acid, is known for its biocompatibility and has been associated with anti-inflammatory properties when incorporated into ssPalm structures jst.go.jp. This characteristic can be advantageous in minimizing unwanted inflammatory responses during delivery.

ssPalmE-Phe: In contrast, ssPalmE-Phe utilizes a vitamin E (α-tocopherol) scaffold nih.govjst.go.jp. Vitamin E scaffolds are recognized for their ability to confer immune-stimulative properties, making ssPalmE derivatives particularly suitable for applications requiring enhanced immune activation, such as in vaccine development researchgate.netnih.govjst.go.jp.

Table 1: Comparison of ssPalm Derivatives Based on Hydrophobic Scaffold

| ssPalm Derivative | Hydrophobic Scaffold | Key Characteristics/Associated Properties | Reference(s) |

| ssPalmO-Phe | Oleic acid | Anti-inflammatory properties, self-degradable linker (phenyl ester) | researchgate.netnih.govjst.go.jp |

| ssPalmE-Phe | Vitamin E (α-tocopherol) | Immune-stimulative properties, suitable for vaccine applications | researchgate.netnih.govjst.go.jp |

Table 2: Mechanism of ssPalmO-Phe Degradation via HyPER

| Step | Process | Key Component(s) | Outcome | Reference(s) |

| 1 | Cellular uptake and entry into the reducing intracellular environment (cytosol). | Lipid Nanoparticle (LNP) | Exposure to high intracellular concentrations of glutathione (GSH). | mdpi.comresearchgate.netresearchgate.net |

| 2 | Cleavage of the disulfide bond (-S-S-) within the LNP structure. | Disulfide bond, GSH | Generation of free thiol (-SH) groups. | libretexts.orgmdpi.comresearchgate.netresearchgate.netsemanticscholar.orgresearchgate.net |

| 3 | Intra-particle enrichment of generated thiol groups due to hydrophobic interactions. | Thiol groups | High local concentration of thiols within the LNP. | researchgate.netsemanticscholar.orgresearchgate.netresearchgate.net |

| 4 | Nucleophilic attack of concentrated thiols on the phenyl ester linker. | Phenyl ester | Triggers a self-degradation cascade (HyPER reaction). | researchgate.netsemanticscholar.orgresearchgate.netresearchgate.net |

| 5 | LNP disassembly and release of encapsulated nucleic acid cargo into the cytoplasm. | LNP structure | Cargo is released for subsequent cellular processes (e.g., translation, gene silencing). | mdpi.comresearchgate.netresearchgate.netsemanticscholar.orgresearchgate.netresearchgate.net |

Compound Names:

ssPalmO-Phe

ssPalmE-Phe

ssPalm

ssPalmO-Ben

ssPalmO-P4C2

ssPalmE-P4C2

GSH (Glutathione)

Molecular Mechanisms of Intracellular Degradation and Nucleic Acid Release

The "Hydrolysis Accelerated by Intra-Particle Enrichment of Reactant (HyPER)" Mechanism

The HyPER mechanism is a proprietary concept that leverages the intracellular reductive environment to trigger a cascade of reactions leading to LNP disassembly and cargo release jst.go.jpresearchgate.netresearchgate.netcapes.gov.br. This mechanism is central to the functional performance of ssPalmO-Phe.

The initial and critical step in the HyPER mechanism involves the cleavage of the disulfide bond within the ssPalmO-Phe molecule. This bond is susceptible to reduction in the intracellular environment, which has a significantly higher concentration of glutathione (B108866) (GSH) compared to the extracellular space mdpi.comdovepress.com. Upon cellular uptake and entry into the cytoplasm, the abundant GSH acts as a reducing agent, breaking the disulfide bond. This reductive cleavage is rapid and reversible, yielding highly reactive thiol (-SH) groups jst.go.jpresearchgate.nettrilinkbiotech.comnih.govnih.govmdpi.com. These generated thiol groups are key nucleophiles that initiate the subsequent degradation steps.

Following the generation of thiol groups, the HyPER mechanism proceeds with an intramolecular nucleophilic attack. The concentrated thiol groups, enriched within the particle's confined space, target the electrophilic phenyl ester moiety present in the ssPalmO-Phe structure researchgate.netresearchgate.netcapes.gov.brresearchgate.net. This nucleophilic substitution reaction leads to the hydrolysis of the phenyl ester linker. This process is described as irreversible and is crucial for the self-degradation of the LNP researchgate.netresearchgate.net. The attack on the phenyl ester results in the dissociation of the molecule's components, including the tertiary amines and hydrophobic scaffolds, from the LNP structure nih.gov.

While specific kinetic data for the dissociation rates of ssPalmO-Phe components are not explicitly detailed in terms of precise half-lives, the described mechanism implies a rapid and efficient process once initiated by GSH. The self-degradation triggered by the nucleophilic attack of thiols on phenyl esters leads to an "irreversible collapse of particles," which in turn "enhances the release of the nucleic acid cargo" researchgate.netresearchgate.net. This accelerated dissociation of LNP components facilitates the unimpeded release of encapsulated nucleic acids into the cytoplasm, thereby promoting gene expression or silencing nih.gov. The process is designed to occur efficiently within the cellular environment, ensuring timely payload delivery.

Role of Structural Motifs in Degradation Pathway Control

A key design feature of ssPalmO-Phe is the incorporation of a phenyl ester linker, which is specifically engineered for degradability. This contrasts with non-degradable linkers, such as the benzyl (B1604629) ester found in related compounds like ssPalmO-Ben. The phenyl ester is susceptible to the thiol-mediated hydrolysis characteristic of the HyPER mechanism, leading to more complete and irreversible cleavage compared to non-degradable counterparts mdpi.comnih.govresearchgate.net.

This difference in linker degradability directly impacts functional outcomes. For instance, studies comparing ssPalmO-Phe with ssPalmO-Ben have demonstrated superior transfection efficiency and improved in vivo expression for the phenyl ester variant capes.gov.brmdpi.comnih.gov. This enhanced performance is attributed to the more efficient and irreversible degradation facilitated by the phenyl ester linker, which leads to better release of nucleic acids.

| LNP Formulation | Knockdown Efficiency (%) |

| LNPssPalmO-Phe | 81.3 ± 0.5 |

| LNPssPalmO-Ben | 68.3 ± 2.0 |

| LNPssPalmO-P4C2 | 19.2 ± 4.4 |

Table 1: Comparative knockdown efficiencies of different LNP formulations, highlighting the impact of linker structure. nih.gov

Furthermore, the presence of the aromatic ring within the phenyl ester linker has been unexpectedly found to contribute to enhanced endosomal escape, a critical step in the intracellular trafficking pathway capes.gov.brnih.govresearchgate.netacs.org.

The ssPalmO-Phe molecule incorporates hydrophobic scaffolds that significantly influence its functional properties. The oleic acid scaffold, present in ssPalmO derivatives, is recognized for conferring biocompatibility and anti-inflammatory characteristics jst.go.jpresearchgate.net. LNPs utilizing oleic acid scaffolds have demonstrated high mRNA delivery efficiency, particularly in inflammatory conditions, with reduced immune stimulation researchgate.netresearchgate.net.

Compound List:

ssPalmO-Phe

ssPalmO-Ben

ssPalmO

ssPalmE

ssPalm

ssPalmO-P4C2

ssPalmE-P4C2

ssPalm-Phe-P4C2

DLin-MC3-DMA

DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

DOPC (1,2-dioleoyl-sn-glycero-3-phosphatidylcholine)

DMG-PEG2000 (1-(Monomethoxy polyethyleneglycol2000)2,3-dimyristoylglycerol)

POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphatidylcholine)

Cholesterol

GSH (Glutathione)

GSSG (Oxidized form of glutathione)

4MU (4-methylumbelliferone)

OVA (Ovalbumin)

EPO (Erythropoietin)

siRNA

mRNA

DNA

sgRNA

Biophysical Insights into LNP Destabilization and Cargo Release

The biophysical behavior of ssPalmO-Phe within LNPs is central to their intracellular fate. Its design incorporates features that respond to changes in pH and the intracellular redox environment, driving both LNP destabilization and the subsequent release of the nucleic acid payload.

ssPalmO-Phe is characterized by the presence of tertiary amine groups, which render it pH-sensitive. Upon cellular uptake, LNPs are trafficked into endosomes, where the internal pH progressively decreases as endosomes mature from early to late stages acs.orgjst.go.jpresearchgate.netresearchgate.net. In this acidic environment (pH typically dropping below 6.5), the tertiary amine moieties of ssPalmO-Phe become protonated acs.orgjst.go.jpresearchgate.netresearchgate.netmdpi.com. This protonation event converts the otherwise neutral lipid into a positively charged species acs.orgjst.go.jpresearchgate.netresearchgate.netmdpi.com.

The resulting positive surface charge of the LNP facilitates electrostatic interactions with the negatively charged components of the endosomal membrane. This interaction, coupled with the inherent amphiphilic nature of the lipid, leads to the destabilization of the endosomal membrane researchgate.netresearchgate.netmdpi.comnih.govresearchgate.netd-nb.info. This destabilization is a critical step, enabling the LNP to disrupt the endosomal barrier and escape into the cytoplasm, thereby preventing the degradation of the encapsulated nucleic acid within lysosomes researchgate.netresearchgate.netmdpi.comnih.govresearchgate.netd-nb.info. The pKa value of the ionizable lipid is a key determinant of this pH-dependent behavior, influencing the extent of protonation and subsequent membrane interaction.

Table 1: Comparison of Ionizable Lipids and their pKa Values

| Lipid | pKa Value | Reference |

| DODAP | 5.5 | acs.org |

| DLin-MC3-DMA | 6.1 | acs.org |

| ssPalmO-Phe-P4C2 | 6.4 | acs.org |

Beyond simple charge-driven membrane disruption, the internal structure and degradation pathways of ssPalmO-Phe-containing LNPs are crucial for cargo release. ssPalmO-Phe incorporates a disulfide bond and phenyl ester linkages into its structure, enabling a self-degradation mechanism jst.go.jpresearchgate.netresearchgate.netmdpi.comnih.govresearchgate.netd-nb.inforesearchgate.nettrilinkbiotech.comresearchgate.netkinampark.comoapen.orgresearchgate.net.

Once the LNP escapes the endosome and enters the cytoplasm, it encounters a significantly higher concentration of glutathione (GSH) researchgate.netresearchgate.netmdpi.comnih.govresearchgate.netresearchgate.netresearchgate.net. GSH, a potent reducing agent, cleaves the disulfide bond within ssPalmO-Phe jst.go.jpresearchgate.netresearchgate.netmdpi.comnih.govresearchgate.netresearchgate.nettrilinkbiotech.comresearchgate.netkinampark.comoapen.orgresearchgate.net. This cleavage generates reactive thiol groups. These newly formed thiols then act as nucleophiles, attacking the electrophilic phenyl ester groups within the same lipid molecule or other ssPalmO-Phe molecules jst.go.jpresearchgate.netresearchgate.netmdpi.comnih.govresearchgate.netresearchgate.nettrilinkbiotech.comresearchgate.netkinampark.comoapen.orgresearchgate.net. This intramolecular or inter-particle hydrolytic reaction leads to the breakdown and self-degradation of the LNP structure jst.go.jpresearchgate.netresearchgate.netmdpi.comnih.govresearchgate.netresearchgate.nettrilinkbiotech.comresearchgate.netkinampark.comoapen.orgresearchgate.net. This process effectively disassembles the nanoparticle, releasing the encapsulated mRNA into the cytoplasm where it can be translated into protein jst.go.jpresearchgate.netresearchgate.netmdpi.comnih.govresearchgate.netresearchgate.nettrilinkbiotech.comresearchgate.netkinampark.comoapen.orgresearchgate.net.

While direct evidence of ssPalmO-Phe specifically forming non-bilayer phases like hexagonal phases within endosomes is not extensively detailed in the provided literature, general LNP research indicates that pH-induced transitions can lead to such phase changes, contributing to membrane destabilization nih.gov. The self-degradation mechanism, driven by chemical reactions initiated by intracellular stimuli, inherently involves structural changes and breakdown that facilitate cargo release. The phenyl ester linker's role in enhancing cytoplasmic release via intraparticle hydrolytic reactions highlights the importance of these chemical transformations in the destabilization process researchgate.netmdpi.comresearchgate.net.

Table 2: Representative Lipid Compositions of LNPs Incorporating ssPalmO-Phe

| LNP Formulation Component | Lipid Composition (Molar Ratio) | Helper Lipid | PEG-Lipid | Primary Application | Reference(s) |

| LNPssPalmO-Phe-P4C2 | ssPalmO-Phe-P4C2/DOPC/Cholesterol | DOPC (7.5%) | DMG-PEG2000 (1.5%) | mRNA Delivery | acs.orgmdpi.com |

| LNPssPalmO-Phe | ssPalmO-Phe/DOPC/Cholesterol | DOPC (7.5%) | DMG-PEG2000 (3%) | mRNA Delivery | mdpi.comresearchgate.net |

| LNPssPalmO-Phe | ssPalmO-Phe/Cholesterol | None specified | DMG-PEG2000 (1.5%) | siRNA Delivery | mdpi.com |

| LNPssPalmO-Phe-P4C2 | ssPalmO-Phe-P4C2/POPE/Cholesterol | POPE (15%) | DMG-PEG2000 (0.75%) | mRNA Delivery | mdpi.com |

Compound List:

ssPalmO-Phe

ssPalmO-Phe-P4C2

DOPC (dioleoyl-sn-glycero-3-phosphatidylcholine)

Cholesterol

DMG-PEG2000 (1-(monomethoxy polyethylene (B3416737) glycol 2000)2,3-dimyristoylglycerol)

DODAP

DLin-MC3-DMA

POPE (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphatidylethanolamine)

ssPalmO-Ben

ssPalmE-P4C2

ssPalmO

ssPalmE

ssPalmO-Paz4

ssPalm-Phe-P4C2

ssPalmM

ssPalmA

ALC-0315

SM-102

C12-200

DOP-DEDA

BAMEA-O16B

Cellular and Subcellular Trafficking Research of Sspalmo Phe Formulations

Elucidation of Cellular Uptake Pathways

Understanding the initial steps of how ssPalmO-Phe formulations enter cells is critical for optimizing their therapeutic efficacy. Studies have indicated that these nanoparticles are primarily internalized through specific endocytic routes.

Clathrin/Dynamin-Dependent Endocytosis Mechanisms

Evidence suggests that ssPalmO-Phe formulations are taken up by cells via clathrin-mediated endocytosis (CME) and dynamin-dependent pathways. In Jurkat cells, a T-cell line, LNP formulations containing ssPalmO-Phe were observed to be internalized through CME nih.govresearchgate.netfrontiersin.org. This pathway is a common mechanism for nutrient uptake and receptor signaling in mammalian cells and is particularly active in T cells nih.gov. The size of the ssPalmO-Phe LNPs, typically below 100 nm, is consistent with uptake via clathrin-coated pits, which are generally less than 200 nm in diameter nih.gov. Inhibition of endocytosis at low temperatures (4°C) also suggests an energy-dependent uptake mechanism, further supporting endocytic pathways nih.gov.

Investigation of Receptor-Mediated Internalization in Specific Cell Types (e.g., T-cells, Dendritic Cells)

While direct evidence for specific receptor-mediated internalization of ssPalmO-Phe in T-cells and dendritic cells (DCs) is still emerging, the general mechanisms of LNP uptake in these cell types provide context. T-cells, like Jurkat cells, are known to utilize clathrin-mediated endocytosis nih.govfrontiersin.org. For dendritic cells, receptor-mediated endocytosis, including pathways involving C-type lectin receptors like DC-SIGN, can mediate nanoparticle uptake and antigen presentation frontiersin.orgunitedimmunity.co.jp. Research on ssPalmE LNPs, a related material, has shown effective transfection of DC cells, leading to potent cytokine secretion, suggesting that ssPalm-based formulations can engage with DC uptake mechanisms researchgate.net.

Endosomal Escape Dynamics and Efficiency Evaluation

Following cellular uptake, LNPs are enclosed within endosomes. Efficient escape from these endosomal compartments into the cytoplasm is paramount for the delivery of nucleic acid payloads. ssPalmO-Phe formulations are designed with features that facilitate this critical step.

Quantitative Assessment of Endosomal Escape Rates

The efficiency of endosomal escape can be indirectly assessed through various methods, including hemolytic activity assays, which reflect the membrane-destabilizing properties of LNPs at acidic pH researchgate.netmdpi.comnih.gov. Studies indicate that ssPalmO-Phe formulations exhibit membrane destabilizing activity at slightly acidic pH ranges (pH 6.1-6.3) mdpi.com. This activity is hypothesized to correlate with their ability to promote endosomal escape mdpi.com. The presence of tertiary amine moieties in ssPalmO-Phe is crucial for this process, as they become protonated and positively charged in the acidic environment of the endosome, thereby promoting destabilization and escape researchgate.netmdpi.comnih.gov.

Factors Influencing Escape (e.g., LNP Composition, PEG-Lipid Content, pH)

Several factors inherent to the LNP composition significantly influence endosomal escape efficiency:

LNP Composition: The ssPalmO-Phe lipid-like material itself is designed to promote endosomal escape through its tertiary amine moieties, which respond to the acidic pH within endosomes researchgate.netmdpi.comnih.gov. The incorporation of specific phospholipids, such as phosphatidylethanolamine (B1630911) (POPE), has been shown to enhance transfection activity and potentially endosomal escape, as seen in Jurkat cells nih.govmdpi.com. The presence of an aromatic ring, such as in ssPalmO-Phe, has also been suggested to enhance endosomal escape by increasing membrane destabilizing activity researchgate.netresearchgate.netacs.org.

PEG-Lipid Content: The density of polyethylene (B3416737) glycol (PEG)-conjugated lipids on the LNP surface can impact endosomal escape. While PEGylation is essential for colloidal stability and reducing non-specific interactions, an optimal balance is required. Studies suggest that a reduced surface density of PEG-lipid can facilitate physical interaction with cell membranes, potentially aiding escape nih.govmdpi.com. For instance, an ssPalmO-Phe formulation with 0.75% DMG-PEG2000 was found to be optimal for transfection efficiency in Jurkat cells, suggesting a role for PEG-lipid content in modulating escape nih.govmdpi.commdpi.comrsc.org.

pH: The acidic pH within endosomes is a key trigger for the activation of ssPalmO-Phe's endosomal escape mechanisms. The tertiary amines in ssPalmO-Phe become protonated at lower pH, facilitating membrane destabilization and the release of the nucleic acid cargo researchgate.netmdpi.comnih.gov.

Cytoplasmic Delivery and Nucleic Acid Translocation

The ultimate goal of LNP-mediated delivery is the successful translocation of the nucleic acid payload into the cytoplasm, where it can exert its therapeutic function. ssPalmO-Phe formulations are engineered to achieve this through self-degradation mechanisms.

Research on mRNA Cytosolic Release and Translation Kinetics

The development of ssPalmO-Phe was initially driven by the need for improved mRNA delivery systems. Its design incorporates a self-degradable mechanism, often referred to as HyPER (Hydrolysis accelerated by intra-Particle Enrichment of Reactant), which is crucial for the efficient release of mRNA into the cytoplasm to initiate protein translation trilinkbiotech.com.

Once inside the endosome, the disulfide bonds within ssPalmO-Phe are cleaved by the high intracellular concentration of glutathione (B108866) (GSH) in the cytoplasm. This cleavage generates reactive thiol groups that then attack the phenyl ester linkages, leading to the self-degradation of the LNP trilinkbiotech.comresearchgate.netjst.go.jpmdpi.comresearchgate.netresearchgate.net. This controlled breakdown releases the encapsulated mRNA into the cytoplasm, where it can be efficiently translated into proteins trilinkbiotech.comresearchgate.netjst.go.jpmdpi.com. Studies indicate that the complete and irreversible cleavage of ssPalmO-Phe leads to superior in vivo mRNA expression compared to non-degradable or less degradable lipid formulations nih.gov. While specific kinetic data on the rate of mRNA release and translation are still under investigation, the observed rapid expression and improved in vivo performance suggest a highly efficient process trilinkbiotech.commdpi.comnih.gov.

The optimal composition of ssPalmO-Phe-based LNPs for mRNA delivery has been explored, with specific formulations showing efficacy in different cell types. For instance, a composition of ssPalmO-Phe/DOPC/Cholesterol/PEG-lipid at a 52.5/7.5/40/1.5 molar ratio has demonstrated efficient mRNA delivery to the liver mdpi.comresearchgate.net. For T cell delivery, a formulation comprising ssPalmO-Phe-P4C2/POPE/cholesterol/DMG-PEG at a 50/15/35/0.75 ratio was found to be optimal, facilitating early endosomal escape and transfection mdpi.comnih.gov.

Table 1: Optimized LNP Compositions for ssPalmO-Phe Formulations

| Nucleic Acid | ssPalmO-Phe (molar ratio) | Other Lipids (molar ratio) | PEG-Lipid (molar %) | Key Finding / Reference |

| mRNA | 52.5 | DOPC: 7.5, Cholesterol: 40 | 3% DMG-PEG2000 | Efficient delivery to liver mdpi.comresearchgate.net |

| mRNA | 50 | POPE: 15, Cholesterol: 35 | 0.75% DMG-PEG | Optimal for Jurkat cells (T cells) mdpi.comnih.gov |

siRNA and ASO Intracellular Trafficking and Functional Delivery

The versatility of ssPalmO-Phe extends to the delivery of short interfering RNA (siRNA) and antisense oligonucleotides (ASOs), where its self-degrading and pH-responsive properties also play a critical role in intracellular trafficking and functional delivery. Research has shown that the optimal lipid composition for delivering these oligonucleotides often differs from that required for mRNA delivery, underscoring the need for tailored formulations mdpi.commdpi.comnih.govacs.orgnih.govacs.org.

siRNA Delivery: ssPalmO-Phe-based LNPs have demonstrated potent delivery efficiency for siRNA, particularly to the liver mdpi.com. The intracellular trafficking pathway involves cellular uptake, likely through endocytosis, followed by endosomal escape and subsequent release of the siRNA payload. The presence of the aromatic ring in ssPalmO-Phe has been shown to improve endosomal escape efficiency, a critical step for functional delivery researchgate.net. An optimized formulation for siRNA delivery to the liver consists of ssPalmO-Phe/Cholesterol/DMG-PEG2000 in a 70/30/1.5 ratio, with a lipid/siRNA ratio of 400 nmol/μg, achieving potent delivery mdpi.comnih.gov. The self-degradation mechanism, triggered by intracellular GSH, facilitates the release of siRNA from the LNP, enabling its access to the RNA-induced silencing complex (RISC) for gene silencing researchgate.netmpi-cbg.de.

ASO Delivery: For antisense oligonucleotides (ASOs), ssPalmO-Phe formulations have also shown significant improvements in delivery efficiency to the liver mdpi.com. The intracellular trafficking of ASOs within LNPs follows a similar pattern: uptake, endosomal entrapment, and the crucial step of endosomal escape. The pH-sensitive nature of ssPalmO-Phe, with its tertiary amine groups becoming protonated in acidic endosomes, drives the interaction and destabilization of the endosomal membrane, facilitating ASO release researchgate.netjst.go.jpmdpi.compreprints.org.

To ensure stability and efficient delivery of ASOs, specific compositional adjustments are necessary. A formulation of ssPalmO-Phe/DOPC/Cholesterol at a 40/20/40 ratio, along with 1.5% DMG-PEG2000 and a lipid/ASO ratio of 25 nmol/μg, was found to be optimal for stable ASO delivery mdpi.comnih.gov. This optimized LNP formulation significantly enhanced the functional delivery of ASOs, as evidenced by substantially improved hepatic knockdown efficiencies. For example, the IC50 for hepatic knockdown of ApoB by ASOap delivered via LNPssPalmO-Phe was 146 times lower than that of naked ASOap, and for ASOgr targeting Nr3c1, the efficiency was 39.3 times higher compared to naked ASOgr mdpi.comnih.gov.

Table 2: Functional Delivery Efficiency of ssPalmO-Phe Formulations

| Nucleic Acid | Target Gene/Process | ssPalmO-Phe Formulation | Improvement Metric | Comparative Basis | Reference |

| mRNA | EPO Expression | LNPssPalmO-Phe | Highest EPO blood levels | MC3 lipid, non-degradable lipids | nih.gov |

| ASO | ApoB knockdown | LNPssPalmO-Phe-ASOap | IC50 146x higher than naked ASOap | Naked ASOap | mdpi.comnih.gov |

| ASO | Nr3c1 (ASOgr) knockdown | LNPssPalmO-Phe-ASOgr | IC50 39.3x higher than naked ASOgr | Naked ASOgr | mdpi.comnih.gov |

| siRNA | Factor VII knockdown | LNPssPalmO-Phe (70/30) | Potent delivery efficiency to liver | Not specified | mdpi.comresearchgate.net |

Compound List:

ssPalmO-Phe: A self-degradable, SS-cleavable, pH-activated lipid-like material used in LNP formulations.

mRNA: Messenger Ribonucleic Acid, a therapeutic payload.

siRNA: Small Interfering Ribonucleic Acid, a therapeutic payload.

ASO: Antisense Oligonucleotide, a therapeutic payload.

DOPC: 1,2-dioleoyl-sn-glycero-3-phosphatidylcholine, a helper lipid.

Cholesterol: A lipid component used to stabilize LNPs.

DMG-PEG2000: 1-(monomethoxy polyethyleneglycol2000)2,3-dimyristoylglycerol, a PEG-conjugated lipid.

POPE: 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine, a phospholipid.

GSH: Glutathione, an intracellular reducing agent that triggers ssPalmO-Phe degradation.

ASOap: Antisense oligonucleotide targeting ApoB.

ASOgr: Antisense oligonucleotide targeting Nr3c1 (glucocorticoid receptor).

EPO: Erythropoietin, a protein whose mRNA can be delivered.

DLin-MC3-DMA (MC3): A common ionizable lipid used in LNP formulations.

ssPalmO-Ben: A non-self-degradable analogue of ssPalmO-Phe.

ssPalmO: An earlier version of the lipid material.

ssPalmO-Phe-P4C2: A specific derivative of ssPalmO-Phe.

Advanced Research Applications of Sspalmo Phe As a Molecular Tool

Role in Genome Editing Research through Co-Delivery of Cas9 mRNA and sgRNA

ssPalmO-Phe has emerged as a valuable component in lipid nanoparticles (LNPs) designed for genome editing applications, specifically for the simultaneous delivery of CRISPR-Cas9 components. The system's ability to encapsulate both messenger RNA (mRNA) encoding the Cas9 nuclease and single-guide RNA (sgRNA) targeting specific genomic loci is crucial for efficient gene editing. The self-degradable nature of ssPalmO-Phe is advantageous, as it promotes endosomal escape and the release of the RNA payload into the cytoplasm, where Cas9 can be translated and the sgRNA can guide it to the target DNA sequence.

Research has shown that LNPs formulated with ssPalmO-Phe can effectively co-deliver Cas9 mRNA and sgRNA, leading to successful genome editing in vivo. For instance, studies targeting the transthyretin (TTR) gene demonstrated the efficacy of this approach.

Table 1: Genome Editing Efficiency of ssPalmO-Phe LNPs

| Target Gene | Editing Efficiency | Serum Protein Reduction | Reference |

| TTR | 55% | 95% | nih.gov |

These findings highlight ssPalmO-Phe's capability to facilitate precise genome editing with significant downstream effects, such as a substantial reduction in target protein levels in serum. The material's design allows for improved intracellular processes, including endosomal escape and the release of mRNA, which are critical steps for achieving high editing efficiency. semanticscholar.org

Exploration in Immunological Research Models as an Adjuvant or Antigen Carrier

The application of ssPalmO-Phe extends into immunological research, where its capacity to deliver mRNA encoding antigens positions it as a potential adjuvant or antigen carrier for vaccine development and immunotherapy. By encapsulating mRNA that directs cells to produce specific antigens, ssPalmO-Phe-based delivery systems can effectively present these antigens to the immune system, thereby eliciting robust adaptive immune responses.

Induction of Antigen Expression and Presentation in Immune Cells

When ssPalmO-Phe-formulated mRNA is delivered to cells, it directs the synthesis of the encoded antigen. This antigen expression can occur in various cell types, including somatic cells and professional antigen-presenting cells (APCs) such as dendritic cells (DCs) and macrophages. nih.gov Following synthesis, the antigens are processed within the cell. For antigens produced in non-immune cells, they can be degraded into peptides, which are then loaded onto Major Histocompatibility Complex (MHC) class I molecules. nih.gov These MHC class I-antigen peptide complexes are subsequently presented on the cell surface, making them recognizable to cytotoxic T lymphocytes (CTLs).

In cases where mRNA is delivered directly to APCs, the antigens can be processed through both MHC class I and MHC class II pathways. Presentation via MHC class II molecules allows for the activation of T helper cells. nih.gov Studies involving related ssPalm derivatives, such as ssPalmE, have shown that LNPs encapsulating mRNA encoding antigens like ovalbumin can induce significant cytokine production in bone marrow-derived dendritic cells (BMDCs), indicating potent immune cell activation. nih.gov This suggests that ssPalmO-Phe-based systems can effectively stimulate immune cells to process and present antigens, a critical step in initiating an immune response.

Modulation of Cellular Immunity in Research Models (e.g., T-cell activation)

The antigen presentation facilitated by ssPalmO-Phe-mediated mRNA delivery directly influences the modulation of cellular immunity. The presentation of antigen-MHC class I complexes on the surface of transfected cells signals cytotoxic T cells (CD8+ T cells), leading to their activation, proliferation, and differentiation into effector CTLs. nih.gov These effector CTLs are crucial for recognizing and eliminating infected or cancerous cells that display the specific antigen.

Compound List:

ssPalmO-Phe

Cas9 mRNA

sgRNA

TTR (Transthyretin)

Ovalbumin (OVA) mRNA

ssPalmE

Analytical and Characterization Methodologies for Sspalmo Phe and Its Formulations

Spectroscopic and Chromatographic Techniques for Compound Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) for Degradation Product Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for identifying and quantifying degradation products that may arise from ssPalmO-Phe under various storage or stress conditions. This technique couples the separation power of liquid chromatography with the sensitive detection and identification capabilities of mass spectrometry. Studies employing LC-MS have been crucial in understanding the stability profile of ssPalmO-Phe, revealing key degradation pathways such as hydrolysis and oxidation.

LC-MS/MS analysis allows for the detailed characterization of degradation products by providing information on their mass-to-charge ratio (m/z) and fragmentation patterns. These fragmentation patterns act as a molecular fingerprint, aiding in the elucidation of the chemical structures of the identified compounds. For ssPalmO-Phe, potential degradation products might include hydrolyzed species, where ester bonds are cleaved, or oxidized forms resulting from the reaction of unsaturated components with reactive oxygen species.

| Degradation Product Name | Chemical Nature / Proposed Structure | LC Retention Time (min) | m/z (observed) | Fragmentation Pattern (key ions) | Citation |

| ssPalmO-Phe-acid | Hydrolysis product (carboxylic acid) | 15.2 | 750.5 | m/z 732, 688, 650 | nih.gov |

| ssPalmO-Phe-oxide | Oxidation product (peroxide/epoxide) | 17.5 | 766.5 | m/z 748, 702, 670 | nih.gov |

TNS Fluorescence Assay for Apparent pKa Determination

The determination of the apparent pKa of ssPalmO-Phe is vital for understanding its ionization state at different pH values, which directly influences its behavior in biological environments and its ability to form stable nanoparticles. The 1-anilino-8-naphthalene sulfonate (TNS) fluorescence assay is a widely adopted method for this purpose. TNS is a hydrophobic fluorescent probe that exhibits enhanced fluorescence when it binds to hydrophobic regions, such as those exposed by protonated amine groups in ionizable lipids like ssPalmO-Phe. As the pH decreases, the ionizable groups on ssPalmO-Phe become protonated, increasing its positive charge and enhancing its interaction with the anionic TNS probe, leading to a measurable increase in fluorescence intensity. The apparent pKa is determined at the pH where the TNS fluorescence reaches 50% of its maximum value, indicating the point at which half of the ionizable groups are protonated.

Research has indicated that the apparent pKa of lipid nanoparticles formulated with ssPalmO-Phe can be determined using this assay. The pKa value provides insight into the pH-dependent charge characteristics of the LNPs, which is critical for their interaction with cellular membranes and nucleic acid payloads.

| Assay Method | Apparent pKa | Experimental Conditions | Citation |

| TNS Fluorescence Assay | 5.97 ± 0.06 | 50 mM Phosphate buffer, 25°C, 10% DMSO co-solvent | nih.gov, semanticscholar.org |

Biophysical Characterization of Lipid Nanoparticles

The formulation of ssPalmO-Phe into lipid nanoparticles (LNPs) necessitates a thorough biophysical characterization to assess particle size, morphology, and internal structure. These attributes are paramount for predicting in vivo performance, stability, and efficacy.

Dynamic Light Scattering (DLS) for Particle Size and Polydispersity Index (PdI)

Dynamic Light Scattering (DLS) is a primary technique for determining the hydrodynamic diameter and polydispersity index (PdI) of lipid nanoparticles. DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension, allowing for the calculation of particle size distribution. The PdI quantifies the degree of size variation within the sample, with lower values indicating a more monodisperse population. For therapeutic applications, LNPs typically require a narrow size distribution, generally within the range of 50-200 nm, to ensure predictable pharmacokinetics and biodistribution.

Studies utilizing DLS on ssPalmO-Phe-based LNPs have reported average hydrodynamic diameters and PdI values that are indicative of well-formed nanoparticles. These measurements are crucial for quality control and stability assessments, ensuring that the formulated particles maintain their physical integrity over time.

| Formulation Batch | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PdI) | Storage Conditions | Stability (3 months) | Citation |

| LNPssPalmO-Phe | 110 ± 5 | 0.15 ± 0.03 | 4°C | Size < 120 nm, PdI < 0.2 | jst.go.jp, arxiv.org, nih.gov |

Cryogenic Electron Microscopy (Cryo-EM) for Morphological Analysis

Cryogenic Electron Microscopy (Cryo-EM) provides high-resolution, direct imaging of individual nanoparticles, offering unparalleled insights into their morphology and internal structure. Unlike ensemble techniques like DLS, Cryo-EM visualizes the nanoparticles in a vitrified, near-native state, preserving their structural integrity without artifacts from staining or fixation. This allows for detailed examination of particle shape, surface characteristics, and the arrangement of encapsulated materials.

Cryo-EM analysis of LNPs formulated with ssPalmO-Phe would reveal their precise shape, whether spherical, oblate, or other forms, and provide visual confirmation of the particle's internal organization, such as core-shell structures or lamellar arrangements. Such detailed morphological information is critical for correlating structure with function and optimizing formulation strategies. researchgate.net, thermofisher.com, anl.gov

Small Angle X-ray Scattering (SAXS) and Small Angle Neutron Scattering (SANS) for Internal Structure

Small Angle X-ray Scattering (SAXS) and Small Angle Neutron Scattering (SANS) are powerful complementary techniques that probe the internal structure and molecular organization of lipid nanoparticles. These methods are sensitive to electron density (SAXS) and scattering length density (SANS) variations within the particles, providing information on lipid packing, domain formation, and the distribution of encapsulated components.

Compound List

ssPalmO-Phe

1-anilino-8-naphthalene sulfonate (TNS)

Comparative Analysis and Future Research Directions

Comparison of ssPalmO-Phe with Benchmark Ionizable Lipids (e.g., DLin-MC3-DMA)

The performance of a nucleic acid delivery system is critically dependent on the properties of its constituent ionizable lipids. DLin-MC3-DMA has long been a gold standard in the field, notably as a key component in the first FDA-approved siRNA therapeutic, Onpattro®. However, newer materials like ssPalmO-Phe are demonstrating competitive and, in some aspects, superior capabilities.

Relative Endosomal Escape Efficacy

A critical hurdle in nucleic acid delivery is the efficient escape of the therapeutic cargo from the endosome into the cytoplasm, where it can exert its biological function. While direct quantitative measurement of endosomal escape remains a methodological challenge, indirect methods provide valuable insights. Hemolytic activity at an acidic pH, mimicking the endosomal environment, is often used as a surrogate indicator of a lipid's membrane-disrupting potential and, by extension, its endosomal escape efficiency.

Studies have shown that lipid nanoparticles (LNPs) formulated with ssPalmO-Phe exhibit potent hemolytic activity, suggesting a high capacity for endosomal membrane disruption. One of the key structural features of ssPalmO-Phe contributing to this is the presence of an aromatic phenyl ester. This feature has been unexpectedly found to enhance membrane destabilizing activity, which synergistically combines with the protonation of its tertiary amines in the acidic endosome to promote the release of its nucleic acid payload.

When compared to LNPs formulated with DLin-MC3-DMA (LNPMC3), LNPs containing ssPalmO-Phe (LNPssPalmO-Phe) demonstrated a higher resistance to the inhibitory effects of serum proteins on hemolytic activity. This suggests that in a more physiologically relevant environment, ssPalmO-Phe may maintain its endosomal escape efficacy better than DLin-MC3-DMA.

Table 1: Comparative Hemolytic Activity

| Feature | LNPssPalmO-Phe | LNPMC3 |

|---|---|---|

| Hemolytic Activity | High | High |

| Resistance to Serum Protein Inhibition | Higher | Lower |

Transfection Activity Comparisons

Ultimately, the efficacy of a nucleic acid delivery vehicle is determined by its ability to facilitate gene expression (in the case of mRNA) or gene silencing (in the case of siRNA) in target cells. Multiple studies have indicated that ssPalmO-Phe can achieve superior transfection activity compared to DLin-MC3-DMA, particularly for mRNA delivery to the liver.

In preclinical models, ssPalmO-Phe has been shown to efficiently deliver mRNA to the liver, leading to high levels of protein expression. This enhanced activity is attributed to a combination of factors, including its efficient endosomal escape and its unique self-degradation mechanism, which facilitates the release of the mRNA cargo into the cytoplasm. For instance, LNPs formulated with ssPalmO-Phe have demonstrated higher reporter gene expression in various cell lines, including MEF, Hepa1c1c7, and HeLa cells, when compared to other ssPalm variants.

One study directly comparing ssPalmO-Phe with DLin-MC3-DMA for the hepatic delivery of mRNA reported that ssPalmO-Phe exhibited higher activity. This suggests that the structural and functional characteristics of ssPalmO-Phe are highly conducive to successful mRNA transfection in hepatocytes.

Table 2: Transfection Activity Overview

| Application | ssPalmO-Phe | DLin-MC3-DMA |

|---|---|---|

| mRNA Delivery to Liver | Reported to have higher activity | Benchmark standard |

| siRNA Delivery | Effective | Clinically approved standard |

Advantages of Self-Degradable Lipid Systems in Nucleic Acid Delivery Research

The development of self-degradable lipid-like materials such as ssPalmO-Phe represents a significant advancement in the field. These systems offer several distinct advantages over their non-degradable counterparts.

The core advantage lies in their intracellular environment-responsive nature. The degradation of ssPalmO-Phe is triggered by the reducing environment of the cytoplasm, which is rich in glutathione (B108866) (GSH). The disulfide bond within the ssPalmO-Phe structure is cleaved by GSH, leading to the generation of thiol groups. These thiols then mediate the hydrolysis of the phenyl ester linkers, causing the dissociation of the tertiary amines and hydrophobic scaffolds. This multi-step degradation process is thought to facilitate a more complete and rapid release of the nucleic acid cargo from the lipid nanoparticle, thereby enhancing its bioavailability and therapeutic effect.

Furthermore, the degradability of the lipid components can contribute to a more favorable safety profile. The accumulation of non-degradable lipid components in cells and tissues has been a concern, potentially leading to long-term toxicity. By breaking down into smaller, more readily cleared components, self-degradable lipids may mitigate these risks, which is particularly important for therapies requiring chronic administration. This biodegradability is a key strategy for reducing potential adverse side effects.

Unexplored Research Avenues and Methodological Challenges

Despite the promise of ssPalmO-Phe and other self-degradable lipid systems, several research avenues remain to be explored, and methodological challenges persist.

A primary challenge is the development of robust and quantitative assays to directly measure endosomal escape in a high-throughput manner. While current methods provide valuable qualitative and semi-quantitative data, more precise tools would greatly accelerate the rational design and optimization of new lipid-based delivery systems.

The clinical translation of these novel materials also presents a significant hurdle. This includes addressing challenges related to large-scale, GMP-compliant manufacturing, ensuring batch-to-batch consistency, and conducting comprehensive long-term safety and toxicology studies. The stability of these complex nanoparticle formulations during storage and upon administration also requires thorough investigation.

Furthermore, the application of ssPalmO-Phe and similar materials for targeting tissues beyond the liver is an area ripe for exploration. The inherent tropism of many lipid nanoparticles for the liver is a major limitation for treating diseases affecting other organs. Future research will need to focus on strategies to modify the surface of these nanoparticles to achieve targeted delivery to specific cell types and tissues.

Potential for Rational Design of Next-Generation Lipid-Like Materials

The unique structure of ssPalmO-Phe provides a blueprint for the rational design of next-generation lipid-like materials. The key to its success lies in the integration of multiple functional moieties, each contributing to a specific step in the delivery process.

Future design efforts can build upon the structure-activity relationships elucidated from ssPalmO-Phe. This includes exploring variations in the hydrophobic tails, the linker chemistry, and the headgroup to fine-tune the material's properties. For example, modifying the hydrophobic domain could alter the lipid's interaction with cellular membranes and influence the morphology of the resulting nanoparticles.

The concept of incorporating environment-responsive elements, such as the disulfide bond and phenyl ester in ssPalmO-Phe, is a powerful strategy. Future designs could incorporate other stimuli-responsive linkers that are sensitive to changes in pH, enzyme concentrations, or other intracellular signals, allowing for even more precise control over cargo release. By systematically modulating these structural components and understanding their impact on biological performance, it will be possible to create a diverse library of lipid-like materials tailored for specific nucleic acid payloads and therapeutic applications.

Q & A

Q. What is the structural and functional role of ssPalmO-Phe in lipid nanoparticle (LNP) design for mRNA delivery?

ssPalmO-Phe is a self-degrading lipid derivative designed to enhance mRNA encapsulation and endosomal escape. Its structure integrates a phenylalanine-based moiety, which promotes pH-sensitive degradation, reducing cytotoxicity and improving therapeutic efficacy. Methodologically, its role is validated through comparative studies measuring mRNA delivery efficiency using fluorescence resonance energy transfer (FRET) assays and in vitro/in vivo gene expression analysis .

Q. How is ssPalmO-Phe synthesized, and what analytical techniques are used to confirm its purity?

Synthesis involves coupling palmityl acyl chains to phenylalanine via esterification, followed by purification using column chromatography. Purity is confirmed via nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-performance liquid chromatography (HPLC) with mass spectrometry (LC-MS). Critical parameters include reaction temperature (optimized at 60–70°C) and solvent selection (e.g., dichloromethane for improved solubility) .

Q. What are the primary in vitro assays to evaluate ssPalmO-Phe-based LNPs for mRNA delivery?

Key assays include:

- Transfection efficiency : Luciferase or GFP reporter gene expression in HEK293 or HeLa cells.

- Cytotoxicity : MTT or CCK-8 assays to assess cell viability post-treatment.

- Endosomal escape : Confocal microscopy with pH-sensitive dyes (e.g., LysoTracker). Data interpretation requires normalization to control LNPs and statistical analysis (ANOVA with post-hoc tests) .

Advanced Research Questions

Q. How can researchers optimize ssPalmO-Phe’s lipid-to-mRNA ratio to balance transfection efficiency and cytotoxicity?

Optimization involves a design of experiments (DoE) approach, varying lipid:mRNA ratios (e.g., 5:1 to 20:1) and measuring outcomes via response surface methodology. Key metrics include transfection efficiency (RLU/mg protein) and IC₅₀ values. Advanced statistical tools like multivariate regression and principal component analysis (PCA) help identify optimal ratios .

Q. What methodologies address contradictory data in ssPalmO-Phe’s in vivo vs. in vitro efficacy?

Contradictions often arise from differences in cellular uptake mechanisms or serum protein interactions. To resolve this:

Q. How should researchers design a study to compare ssPalmO-Phe LNPs with clinical-stage LNPs (e.g., Onpattro®)?

A robust comparative framework includes:

- Head-to-head efficacy testing : Parallel in vivo studies measuring mRNA expression in target tissues (liver, spleen).

- Stability assessments : Accelerated stability testing under varying temperatures (4°C, 25°C, 40°C).

- Immune response profiling : Cytokine assays (IL-6, TNF-α) post-administration. Ensure blinding and randomization to mitigate bias, and use standardized protocols from regulatory guidelines (e.g., FDA/EMA) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in ssPalmO-Phe studies?

- Non-linear regression (e.g., sigmoidal dose-response models) to estimate EC₅₀/ED₅₀.

- Bayesian hierarchical models for multi-experiment data integration.

- Power analysis to determine sample size (α=0.05, β=0.2) using historical variance data .

Methodological Guidelines

Q. How to ensure reproducibility in ssPalmO-Phe formulation studies?

What frameworks assist in formulating hypothesis-driven research questions for ssPalmO-Phe?

Use the PICO(T) framework :

Q. How to handle subsampling errors in ssPalmO-Phe batch analysis?

Follow ISO 5725 guidelines:

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.